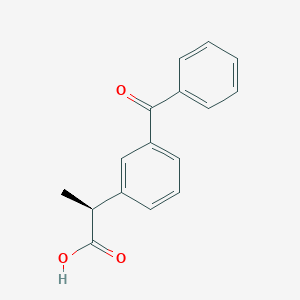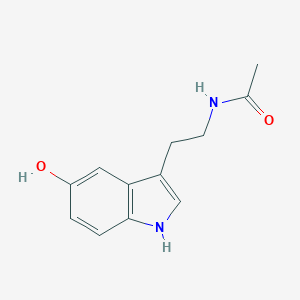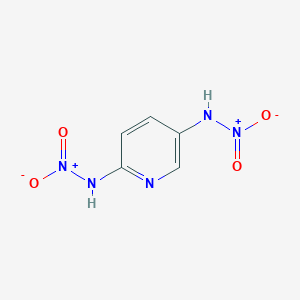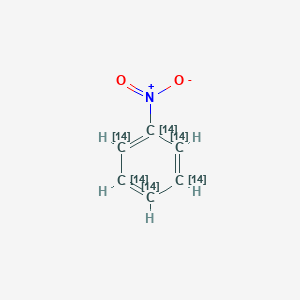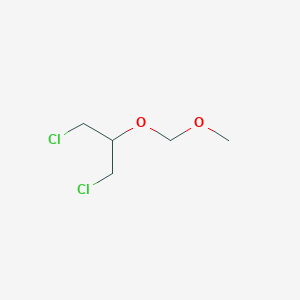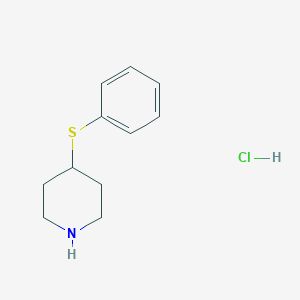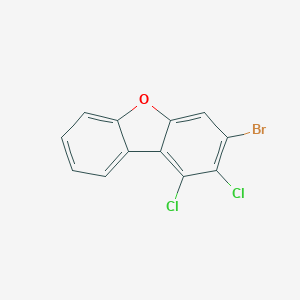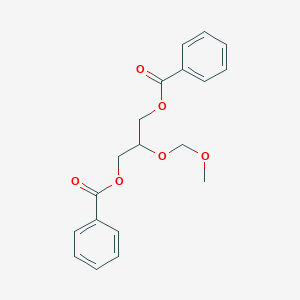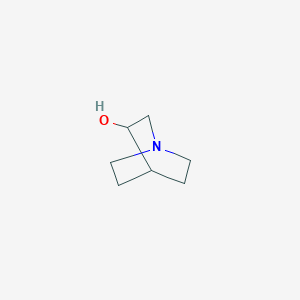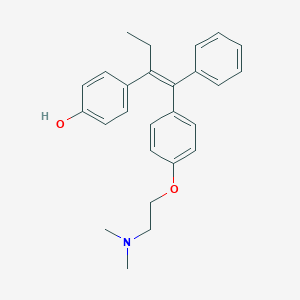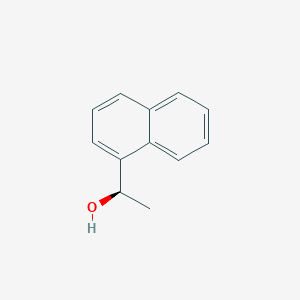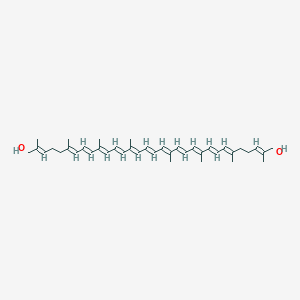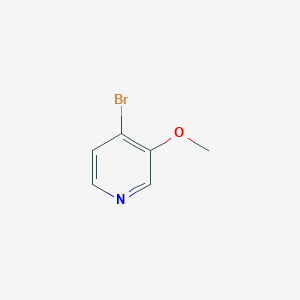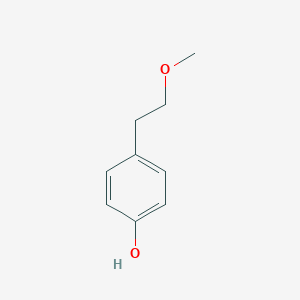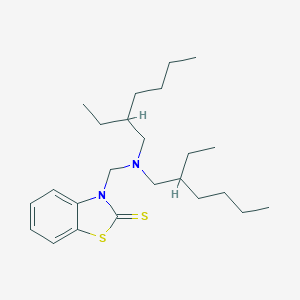
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-, also known as BET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as material science, environmental engineering, and biomedical research. BET is a sulfur-containing compound that belongs to the family of benzothiazoles, which are widely used in the synthesis of organic compounds.
Mechanism Of Action
The mechanism of action of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is not fully understood, but it is believed to involve the interaction with cellular targets, such as enzymes and receptors. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone acetyltransferase, which are involved in DNA replication and gene expression, respectively. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to bind to certain receptors, such as the androgen receptor and the estrogen receptor, which are involved in hormone signaling.
Biochemical And Physiological Effects
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In bacterial cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to inhibit the growth and biofilm formation of certain strains of bacteria, such as Staphylococcus aureus. In inflammatory cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response.
Advantages And Limitations For Lab Experiments
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various analytical techniques, such as NMR and mass spectrometry. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is also commercially available, which makes it easy to obtain for research purposes. However, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has some limitations, such as its low solubility in water, which can affect its bioavailability and toxicity. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-. One direction is to investigate the structure-activity relationship of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- and its analogs, which can help to identify more potent and selective compounds for specific applications. Another direction is to explore the pharmacokinetics and pharmacodynamics of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- in vivo, which can provide insights into its therapeutic potential and safety profile. Additionally, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- can be used as a starting material for the synthesis of novel compounds with diverse biological activities.
Scientific Research Applications
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been investigated for its potential applications in various fields of research. In material science, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been used as a building block for the synthesis of functionalized polymers and dendrimers. In environmental engineering, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been explored as a chelating agent for heavy metal removal from contaminated water. In biomedical research, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been studied for its anticancer, antimicrobial, and anti-inflammatory activities.
properties
CAS RN |
105254-85-1 |
|---|---|
Product Name |
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- |
Molecular Formula |
C24H40N2S2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
3-[[bis(2-ethylhexyl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C24H40N2S2/c1-5-9-13-20(7-3)17-25(18-21(8-4)14-10-6-2)19-26-22-15-11-12-16-23(22)28-24(26)27/h11-12,15-16,20-21H,5-10,13-14,17-19H2,1-4H3 |
InChI Key |
RDGUHQJBFKFPRI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

